2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine is a compound belonging to the class of tetrahydroquinazolines, which are bicyclic heterocycles containing nitrogen. This compound is recognized for its potential in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the methoxy group and the amine functionality contributes to its chemical reactivity and biological properties.
The compound can be synthesized through various methods involving reactions of precursor materials such as α-aminoamidines and diarylidene cyclohexanones. These synthetic pathways have been explored in several studies, highlighting the versatility and efficiency of different synthetic approaches in producing tetrahydroquinazoline derivatives .
2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine falls under the category of heterocyclic amines. It is characterized by its unique bicyclic structure that includes a quinazoline core, which is a key feature in many pharmacologically active compounds.
The synthesis of 2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine can be achieved through several methods:
The reactions generally require specific conditions such as temperature control (often around 100 °C) and the use of solvents like dimethylformamide or pyridine to facilitate the cyclization process. The yields reported in various studies range from moderate to high, indicating a robust synthetic methodology.
The molecular structure of 2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine features:
This structural arrangement contributes to its chemical reactivity and potential interactions with biological targets.
The molecular formula for 2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine is C_10H_12N_2O. The compound has a molar mass of approximately 176.22 g/mol.
The compound can undergo various chemical reactions including:
These reactions are typically facilitated by adjusting pH levels or using specific catalysts that promote reactivity without compromising the integrity of the tetrahydroquinazoline core .
The mechanism of action for compounds like 2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine often involves:
Data from studies indicate that such compounds may exhibit activity against certain receptor types or enzymes involved in disease processes .
Relevant data indicate that these properties contribute to its utility in synthetic applications and biological assays .
2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine has potential applications in:
Research continues to explore its efficacy and potential therapeutic applications across different fields .
The core tetrahydroquinazoline scaffold, essential for synthesizing 2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine, is typically constructed via cyclocondensation strategies. A pivotal approach involves reacting α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions (pyridine, 100°C, 24 hours). This method yields protected tetrahydroquinazoline precursors with significantly improved efficiency (47–80% yields) compared to traditional guanidine-based routes (19–28% yields). The reaction proceeds through a Michael addition of the α-aminoamidine’s guanidine moiety to the enone system of the bis-benzylidene cyclohexanone, followed by intramolecular cyclization and aerial oxidation-induced aromatization [1] [10]. Key advantages include operational simplicity, avoidance of strong oxidants, and preservation of the C7-amine functionality through protective groups (PG = Ms or Boc). Subsequent deprotection of Boc groups (HCl/MeOH, 40°C) affords the free C7-amine with high efficiency (88–95% yield) [1] [10].
Table 1: Comparative Yields in Tetrahydroquinazoline Core Synthesis
Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Bis-benzylidene cyclohexanone | Guanidine hydrochloride/NaH/DMF | 8-(Arylidene)-4-(aryl)tetrahydroquinazolin-2-amine | 19–28 | [1] |
Bis-benzylidene cyclohexanone | α-Aminoamidine (Ms-protected)/pyridine/Δ | Protected 2-substituted tetrahydroquinazoline | 47–80 | [1] [10] |
Boc-protected tetrahydroquinazoline | HCl/MeOH/40°C | Deprotected C7-amine derivative | 88–95 | [1] |
The C7-amine chiral center in 2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine necessitates stereocontrolled synthesis. Two primary strategies dominate:
Enzymatic methods offer sustainable routes to enantiomerically pure 2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine:
Table 2: Biocatalytic Methods for Enantioselective Synthesis
Method | Biocatalyst | Substrate | Conditions | Outcome | Reference |
---|---|---|---|---|---|
Kinetic Resolution | Candida antarctica Lipase B | Racemic tetrahydroquinazoline-7-amine | tert-Butanol, vinyl acetate, 40°C | >98% ee (unreacted enantiomer), E > 200 | [3] |
Asymmetric Amination | Engineered ω-Transaminase | 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-one | Phosphate buffer (pH 7.5), L-alanine, PLP, 30°C | >90% conversion, >99% ee | [6] |
Sustainable synthesis of 2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine emphasizes solvent reduction, renewable catalysts, and improved atom utilization:
Table 3: Green Chemistry Metrics in Synthetic Pathways
Parameter | Traditional Guanidine Route | α-Aminoamidine Route | Improvement (%) |
---|---|---|---|
Reaction Solvent | DMF (high toxicity) | Pyridine (recyclable) or solvent-free | Solvent reduction: 50–100% |
Oxidant | DDQ (stoichiometric) | O₂ (catalytic TEMPO) | Oxidant waste: ~99% reduction |
Atom Economy | ~65% | ~85% | ~30% increase |
E-Factor | ~35 | ~12 | ~66% reduction |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0